molecular formula C₁₈H₁₂D₇F₂N₃O₃ B1161579 8-Demethoxy-8-fluoro Gatifloxacin-d7

8-Demethoxy-8-fluoro Gatifloxacin-d7

Número de catálogo: B1161579
Peso molecular: 370.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Demethoxy-8-fluoro Gatifloxacin-d7, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₂D₇F₂N₃O₃ and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Gatifloxacin exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. The 8-difluoromethoxy modification enhances its efficacy against resistant strains, particularly penicillin-resistant Streptococcus pneumoniae and Escherichia coli . The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Table 1: Antibacterial Efficacy of Gatifloxacin and Its Derivatives

CompoundTarget BacteriaIC50 (µg/ml)Mechanism of Action
GatifloxacinS. pneumoniae4.28Inhibits DNA gyrase
8-Demethoxy-8-fluoro Gatifloxacin-d7E. coli5.00Inhibits topoisomerase IV
CiprofloxacinS. pneumoniae30.00Inhibits DNA gyrase

Pharmacokinetic Studies

The deuterated form of Gatifloxacin allows for enhanced tracking in pharmacokinetic studies due to the distinct mass difference that deuterium provides. This characteristic facilitates more precise measurements of absorption, distribution, metabolism, and excretion (ADME) profiles in clinical settings.

Table 2: Pharmacokinetic Parameters of Gatifloxacin-d7

ParameterValue
Bioavailability96%
Plasma Half-life~8 hours
Renal ExcretionMajor route

Case Studies on Formulation Development

Gatifloxacin has undergone various formulation changes during its development phase, impacting its bioavailability and therapeutic effectiveness. A notable case study highlighted the transition from a hemihydrate to a sesquihydrate form, which provided improved dissolution properties but also necessitated extensive analytical method requalification .

Case Study: Crystalline Form Changes

  • Background : Initial formulations led to poor bioavailability.
  • Intervention : Transitioned to sesquihydrate form.
  • Outcome : Enhanced dissolution rates; however, led to market withdrawal due to adverse effects.

Clinical Applications

Gatifloxacin has been utilized effectively in treating various infections, including:

  • Acute sinusitis
  • Community-acquired pneumonia
  • Complicated urinary tract infections

Its favorable pharmacodynamic profile makes it a valuable option in clinical settings .

Propiedades

Fórmula molecular

C₁₈H₁₂D₇F₂N₃O₃

Peso molecular

370.4

Sinónimos

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid-d7;  AMQ 2-d7;  CP 105532-d7; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.